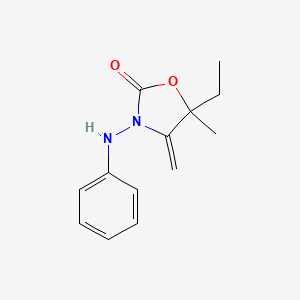![molecular formula C20H15Cl2N5 B4290802 (4-chlorophenyl)[(2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]amine](/img/structure/B4290802.png)
(4-chlorophenyl)[(2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]amine
Descripción general
Descripción
(4-chlorophenyl)[(2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]amine, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
(4-chlorophenyl)[(2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]amine is a selective antagonist of the GABA-A α5 receptor subtype, which is primarily expressed in the hippocampus and is involved in learning and memory processes. By blocking the activity of this receptor subtype, this compound enhances the activity of other GABA-A receptor subtypes, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In healthy human subjects, this compound has been shown to improve attention and working memory. This compound has also been shown to have a favorable safety profile in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-chlorophenyl)[(2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]amine is its selectivity for the GABA-A α5 receptor subtype, which reduces the risk of off-target effects. However, this compound has a short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to assess the long-term safety and efficacy of this compound.
Direcciones Futuras
Future research on (4-chlorophenyl)[(2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]amine could focus on optimizing its pharmacokinetic properties to improve its half-life and bioavailability. Additionally, further studies are needed to assess the safety and efficacy of this compound in larger clinical trials. Finally, this compound could be evaluated for its potential use in other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI).
Aplicaciones Científicas De Investigación
(4-chlorophenyl)[(2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]amine has been primarily studied for its potential use in treating cognitive disorders. In preclinical studies, it has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to improve attention and working memory in healthy human subjects.
Propiedades
IUPAC Name |
4-chloro-N-[(2-chlorophenyl)-(1-phenyltetrazol-5-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5/c21-14-10-12-15(13-11-14)23-19(17-8-4-5-9-18(17)22)20-24-25-26-27(20)16-6-2-1-3-7-16/h1-13,19,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXCSMGDHQMONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C(C3=CC=CC=C3Cl)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-5-(5-bromo-2-furyl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290719.png)
![2-chloro-5-(4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B4290735.png)
![1-amino-3-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B4290737.png)

![N,N,N',N',N'',N'',N''',N'''-octamethyl-1,11-bis(trifluoromethyl)-21-oxahexacyclo[9.9.1.1~2,6~.1~12,16~.0~10,23~.0~20,22~]tricosa-2(23),3,5,7,9,12,14,16(22),17,19-decaene-5,7,15,17-tetramine](/img/structure/B4290746.png)

![1-[4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B4290760.png)
![2-chloro-5-[4-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4290766.png)
![3-bromo-N-(sec-butyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290773.png)
![3-bromo-5-(2-furyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290776.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4290791.png)



